molecular formula C14H22FN5 B11740134 1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11740134
M. Wt: 279.36 g/mol
InChI Key: YJZBIEANZWCHDQ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group attached to the pyrazole ring. It is a solid substance that may appear as white to pale yellow crystals.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps of organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.

    Attachment of the pyrazolylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole ring is reacted with a pyrazolylmethyl halide.

Chemical Reactions Analysis

1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

    Biology: The compound may exhibit biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, leading to inhibition or activation of the target molecule. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine include:

    1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride: This compound lacks the fluoroethyl group but shares the pyrazole core structure.

    3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H22FN5/c1-10(2)20-11(3)13(8-18-20)7-16-14-9-17-19(6-5-15)12(14)4/h8-10,16H,5-7H2,1-4H3

InChI Key

YJZBIEANZWCHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNC2=C(N(N=C2)CCF)C

Origin of Product

United States

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